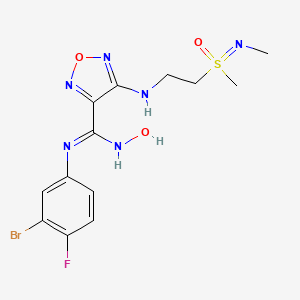

Aryl sulphoxide imine derivative 1

Description

Properties

Molecular Formula |

C13H16BrFN6O3S |

|---|---|

Molecular Weight |

435.27 g/mol |

IUPAC Name |

N'-(3-bromo-4-fluorophenyl)-4-[2-(N,S-dimethylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C13H16BrFN6O3S/c1-16-25(2,23)6-5-17-12-11(20-24-21-12)13(19-22)18-8-3-4-10(15)9(14)7-8/h3-4,7,22H,5-6H2,1-2H3,(H,17,21)(H,18,19) |

InChI Key |

LLCCKYPCVYUSQH-UHFFFAOYSA-N |

Canonical SMILES |

CN=S(=O)(C)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

Substrate : Alkyl or acyl sulfoxides (e.g., compound 6 in the J-stage article).

-

Reagents : Trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF).

-

Mechanism : TFAA activates the sulfoxide, generating a sulfonium ion intermediate that undergoes nucleophilic attack. Introducing an amine nucleophile could lead to imine formation instead of cyclization.

Case Study :

Treatment of alkyl sulfoxide 6 with TFAA produces benzothiazine derivatives via intramolecular cyclization. Replacing the internal nucleophile with an exogenous amine (e.g., benzylamine) could intercept the sulfonium ion, forming an imine.

Optimization Insights

Post-Synthetic Oxidation of Aryl Sulfide Imines

Aryl sulfide imines can be oxidized to sulphoxides using mild oxidizing agents, preserving the imine functionality. This two-step approach leverages established sulfide synthesis methods, such as the Ni-catalyzed aryl exchange reported in the JACS study, followed by oxidation.

Synthesis of Aryl Sulfide Imines

The Ni-catalyzed reaction between aryl electrophiles (e.g., bromides) and aryl sulfides facilitates the construction of diaryl sulfide imines. For example:

-

Condense benzaldehyde with 4-aminophenyl sulfide to form the imine.

-

Perform Ni-catalyzed coupling with aryl bromides to install the second aryl group.

Chemical Reactions Analysis

Types of Reactions: Aryl sulphoxide imine derivative 1 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction of the imine group can yield amine derivatives.

Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidants include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aryl derivatives.

Scientific Research Applications

Aryl sulphoxide imine derivative 1 has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of aryl sulphoxide imine derivative 1 involves its interaction with various molecular targets. The sulfoxide group can participate in oxidation-reduction reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The imine group in aryl sulphoxide imines enables coordination with transition metals (e.g., Cu²⁺), enhancing enzymatic inhibition properties compared to non-imine sulphoxides like cysteine derivatives .

- Unlike bithionol sulphoxide, which exhibits antiparasitic toxicity at 0.1–10 mg/L , aryl sulphoxide imines may require structural optimization (e.g., hydroxy substitution) to achieve comparable bioactivity.

Enzyme Inhibition

- Aryl sulphoxide imine-metal complexes : Copper(II) complexes derived from imine ligands show enhanced α-glucosidase inhibition, attributed to the bidentate N,O-coordination mode that stabilizes enzyme interactions .

- Thiosemicarbazides: Compounds AS8 and AS9 (from quinazolinone-thiosemicarbazide hybrids) exhibit potent antimicrobial activity, with MIC values <10 µg/mL against gram-positive bacteria .

Toxicity and Antiparasitic Effects

- Bithionol sulphoxide: Demonstrates 72-hour toxicity against Neoparamoeba spp. at 10 mg/L but is less effective than freshwater treatments .

- Cysteine sulphoxide derivatives : Methyl-substituted derivatives show low stimulatory activity (e.g., germination), whereas propyl/allyl derivatives are more bioactive .

Solubility and Stability

Q & A

Q. How should discrepancies between in vitro and in vivo metabolite profiles of aryl sulphoxide imine derivative 1 be addressed?

- Methodological Answer : Conduct parallel in vitro (hepatic microsomes) and in vivo (plasma/tissue sampling) studies under matched conditions (e.g., dose, species). Use radiolabeled derivatives to track metabolite distribution. If in vivo metabolites are undetectable in vitro, consider gut microbiota or extrahepatic metabolism contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.